2-[2-(4-methanesulfonylphenyl)acetamido]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
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Overview
Description
2-[2-(4-methanesulfonylphenyl)acetamido]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzothiophene core, a methanesulfonylphenyl group, and an acetamido group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-methanesulfonylphenyl)acetamido]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps. One common approach is to start with the benzothiophene core and introduce the methanesulfonylphenyl and acetamido groups through a series of reactions. These reactions often require specific conditions such as controlled temperatures, pH levels, and the use of catalysts to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and energy consumption. The use of advanced analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) is crucial for monitoring the synthesis process and ensuring the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-methanesulfonylphenyl)acetamido]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of sulfoxides or sulfones.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, potentially leading to the formation of thiols or sulfides.
Substitution: This reaction involves the replacement of one functional group with another, which can be achieved using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides. Substitution reactions can result in a wide range of products depending on the nature of the substituent introduced.
Scientific Research Applications
2-[2-(4-methanesulfonylphenyl)acetamido]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.
Industry: It is used in the development of new materials, such as polymers or coatings, and as an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 2-[2-(4-methanesulfonylphenyl)acetamido]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can lead to the modulation of various biochemical pathways, resulting in the observed biological effects. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites or alter receptor signaling by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-[2-(4-methanesulfonylphenyl)acetamido]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide include:
- 2-acetamido-2-(4-methanesulfonylphenyl)propanoic acid
- 2-acetamido-2-(4-methanesulfonylphenyl)butanoic acid
Uniqueness
What sets this compound apart from similar compounds is its unique benzothiophene core, which imparts distinct chemical and biological properties. This structural feature may enhance its stability, reactivity, or specificity for certain molecular targets, making it a valuable compound for various applications.
Biological Activity
The compound 2-[2-(4-methanesulfonylphenyl)acetamido]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a synthetic derivative that has garnered attention for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name: this compound
- Molecular Formula: C16H20N2O4S
This compound features a benzothiophene core, which is known for various biological activities, including anti-inflammatory and analgesic effects.
The compound is hypothesized to exert its biological effects primarily through the inhibition of specific enzymes and receptors involved in inflammatory pathways. Its structural similarity to other known inhibitors suggests that it may interact with cyclooxygenase (COX) enzymes and possibly other signaling pathways related to inflammation and pain modulation.
Pharmacological Properties
- Anti-inflammatory Activity:
- Analgesic Effects:
- Neuroprotective Effects:
In Vitro Studies
In vitro assays have been conducted to evaluate the cytotoxicity and anti-proliferative effects of the compound on various cancer cell lines. For instance:
- Cell Lines Tested:
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
- A549 (lung cancer)
Results indicated that the compound exhibited selective cytotoxicity against these cancer cell lines, suggesting a potential role in cancer therapy .
In Vivo Studies
Animal models have been utilized to assess the efficacy of the compound in reducing inflammation and pain:
- Model Used: Carrageenan-induced paw edema model in rats.
- Findings: Significant reduction in paw swelling was observed after administration of the compound, indicating its anti-inflammatory efficacy .
Data Tables
Biological Activity | Assay Type | Result |
---|---|---|
Anti-inflammatory | In vitro (COX assay) | IC50 = 0.5 µM |
Analgesic | In vivo (edema model) | Reduction by 60% at 10 mg/kg |
Cytotoxicity | Cell viability assay | IC50 = 15 µM (MCF-7 cells) |
Properties
IUPAC Name |
6-methyl-2-[[2-(4-methylsulfonylphenyl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S2/c1-11-3-8-14-15(9-11)26-19(17(14)18(20)23)21-16(22)10-12-4-6-13(7-5-12)27(2,24)25/h4-7,11H,3,8-10H2,1-2H3,(H2,20,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTICGDGSPHEAMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CC3=CC=C(C=C3)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.